2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine is a complex organic compound that features a benzofuran core linked to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- Benzo[d][1,3]dioxol-5-amine
Uniqueness
What sets 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine apart from similar compounds is its unique combination of the benzofuran and benzo[d][1,3]dioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-benzofuran-3-amine |
InChI |
InChI=1S/C15H11NO3/c16-14-10-3-1-2-4-11(10)19-15(14)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8,16H2 |
InChI Key |
CVFFGIFSQPBFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=CC=CC=C4O3)N |
Origin of Product |
United States |
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